Differentiation by Low Potency: A 10-Fold Potency Gap to a High-Affinity FPRL1 Agonist
This compound exhibits lower FPRL1 agonist potency compared to the highly optimized pyridazinone agonist '14x' reported in the same study. The target compound has an EC50 of 1100 nM, whereas 14x achieves a significantly lower EC50 of 94 nM in a comparable intracellular calcium mobilization assay [1]. This distinction is critical for researchers needing a moderate stimulus.
| Evidence Dimension | FPRL1 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 1100 nM (Chemotaxis assay) |
| Comparator Or Baseline | Compound 14x (Pyridazinone) EC50 = 94 nM (Calcium flux assay) |
| Quantified Difference | ~11.7-fold lower potency for the target compound |
| Conditions | Human neutrophils (chemotaxis) vs. HL-60 cells transfected with FPRL1 (calcium flux); note different assay systems |
Why This Matters
Procurement for a project requiring sub-micromolar FPRL1 activation would be misguided; this compound is selected specifically for its moderate, well-defined low-potency state, avoiding the signaling saturation caused by 14x.
- [1] Cilibrizzi, A., et al. J. Med. Chem. 2009, 52, 16, 5044-5057. View Source
